1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole

Descripción

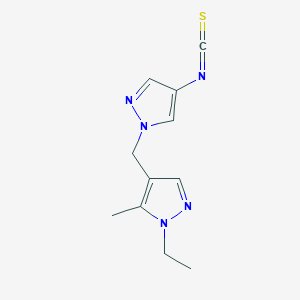

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a unique substitution pattern. Its structure includes an ethyl group at the 1-position, a methyl group at the 5-position, and a 4-isothiocyanato-pyrazol-1-ylmethyl substituent at the 4-position. The isothiocyanato (-N=C=S) functional group is highly reactive, enabling thiourea or thiosemicarbazide formation via nucleophilic addition, which is critical for applications in medicinal chemistry or materials science .

Propiedades

IUPAC Name |

1-ethyl-4-[(4-isothiocyanatopyrazol-1-yl)methyl]-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5S/c1-3-16-9(2)10(4-14-16)6-15-7-11(5-13-15)12-8-17/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDUDBBNROLGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN2C=C(C=N2)N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Isothiocyanate Group: The isothiocyanate group is introduced by reacting the pyrazole derivative with thiophosgene or a similar reagent under controlled conditions.

Ethylation and Methylation: The final steps involve the ethylation and methylation of the pyrazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, oxidized or reduced pyrazole compounds, and various cyclized products.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing isothiocyanate groups exhibit promising anticancer properties. For instance, derivatives of isothiocyanates have been shown to induce apoptosis in cancer cells and inhibit tumor growth. In a study involving pyrazole derivatives, it was found that modifications to the pyrazole structure can enhance anticancer activity against various cell lines, including breast and prostate cancer cells .

Case Study : A synthesis of thiazole-integrated pyrazolines demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of isothiocyanate moieties was crucial for enhancing the cytotoxicity of these compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.2 |

| Compound B | DU145 | 20.3 |

Antimicrobial Properties

Isothiocyanates are known for their antimicrobial properties, which can be leveraged in developing new antibacterial agents. The compound's structure allows for interactions with microbial enzymes, potentially leading to inhibition of bacterial growth.

Case Study : A series of pyrazole derivatives were tested against various strains of bacteria, showing that modifications in the side chains significantly impacted their antibacterial efficacy. Compounds with isothiocyanate groups exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Pesticidal Activity

The compound's isothiocyanate group suggests potential use as a pesticide or herbicide. Research has shown that isothiocyanates can act as biofumigants, suppressing soil-borne pathogens and pests.

Case Study : A field study evaluated the effectiveness of various isothiocyanate-containing compounds on crop yield and pest resistance. Results indicated that treatment with these compounds led to a significant reduction in pest populations while improving plant health and yield .

Polymer Chemistry

In material science, derivatives of pyrazoles are being explored for their ability to form polymers with unique properties. The incorporation of isothiocyanate groups can enhance the reactivity of polymers, leading to materials with improved thermal stability and mechanical strength.

Case Study : Research into the synthesis of novel polymeric materials using isothiocyanate-functionalized pyrazoles showed enhanced tensile strength and thermal resistance compared to conventional polymers. This opens avenues for developing advanced materials for industrial applications .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modulation of biological pathways and cellular functions.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrazole Derivatives

Crystallographic and Computational Studies

- Crystal structures of related pyrazoles (e.g., ’s compound) are often resolved using SHELX software, which remains a standard for small-molecule refinement .

- Computational modeling of the isothiocyanato group’s electron-withdrawing effects could predict enhanced electrophilicity compared to imino or hydrazine derivatives in .

Actividad Biológica

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole, a compound with the molecular formula C11H13N5S and a molar mass of 247.32 g/mol, is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyrazole ring substituted with an ethyl group and an isothiocyanate moiety, which are known for their reactivity and biological significance. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N5S |

| Molar Mass | 247.32 g/mol |

| CAS Number | 1004643-58-6 |

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study focusing on various pyrazole compounds demonstrated that certain derivatives effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have shown promising results against breast cancer cell lines, such as MCF-7 and MDA-MB-231, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. In vitro studies have shown that compounds with isothiocyanate functionalities can exhibit antibacterial and antifungal activities. For instance, certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, as well as various fungal strains, with minimum inhibitory concentrations (MIC) in the range of 10–100 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The isothiocyanate group is known to interact with thiol groups in proteins, potentially inhibiting key enzymes involved in tumor growth and microbial resistance.

- Cell Cycle Disruption : Similar pyrazole compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis .

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that those containing isothiocyanate groups exhibited enhanced cytotoxicity when used in combination with conventional chemotherapy agents like doxorubicin. The results indicated a synergistic effect, enhancing the overall efficacy of treatment .

Case Study 2: Antimicrobial Activity

A comparative analysis of several pyrazole derivatives revealed that those similar to this compound demonstrated significant antimicrobial activity against a range of pathogens. The study utilized agar diffusion methods to assess the zones of inhibition, confirming the compound's potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole and its intermediates?

- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be used to form pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids . The isothiocyanato group can be introduced via nucleophilic displacement using thiocyanate reagents under controlled pH and temperature conditions. Solvent systems like THF/water mixtures are effective for azide-alkyne cycloadditions, as seen in triazole-pyrazole hybrid syntheses .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To identify functional groups like isothiocyanato (-NCS) and methylene bridges.

- NMR (¹H and ¹³C) : Assigns proton environments and carbon frameworks, with pyrazole ring protons typically appearing in δ 6.5–8.5 ppm .

- X-ray crystallography : Resolves molecular geometry and confirms substituent orientation, as demonstrated in studies of ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate .

Q. What are the typical biological activities reported for pyrazole derivatives structurally similar to this compound?

- Methodological Answer : Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and antitumor activities. For example, 5-(4-fluorophenylthio)phenyl pyrazoles show in vitro antimicrobial activity via disruption of bacterial cell membranes . Biological screening should prioritize in vitro assays (e.g., MIC tests for antimicrobial activity) before advancing to cell-based models .

Advanced Research Questions

Q. How can researchers optimize the introduction of the isothiocyanato group in pyrazole derivatives to enhance reactivity?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during thiocyanate substitution.

- Catalysis : Copper(I) catalysts improve yield in click chemistry for triazole-pyrazole hybrids .

- Reaction monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts. Adjust pH to 7–8 to avoid hydrolysis of the isothiocyanato group .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Resolution methods include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to clarify ambiguous signals.

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data .

- Variable-temperature NMR : Identifies conformational equilibria in solution .

Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to enhance solubility, as seen in pyrazole-4-carboxylic acid derivatives .

- Prodrug approaches : Mask polar groups with esters or amides, which hydrolyze in vivo.

- Formulation : Use liposomal encapsulation to improve bioavailability.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) to guide derivatization, as applied in thiazole-pyrazole hybrid studies .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodological Answer :

- Directing groups : Install electron-withdrawing groups (e.g., nitro) at specific positions to control substitution patterns.

- Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation reactions by reducing side reactions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.